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Compound of Interest

5-(Hydroxymethyl)-1-
Compound Name:
methylpyridin-2(1H)-one

Cat. No.: B1525758

An In-Depth Technical Guide to 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: Properties,
Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)-1-
methylpyridin-2(1H)-one, a heterocyclic organic compound of increasing interest to the
scientific community. While specific research on this molecule is emerging, its structural motifs
—a pyridinone core and a reactive hydroxymethyl group—position it as a valuable building
block in medicinal chemistry and organic synthesis. This document details the core molecular
profile, physicochemical properties, and safety information for the compound. Furthermore, it
presents a scientifically grounded, proposed synthesis protocol and outlines key analytical
methods for its characterization. By drawing parallels with structurally related compounds, such
as the precursors to the anti-fibrotic drug Pirfenidone, this guide explores the potential
applications and therapeutic relevance of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one for
researchers, chemists, and professionals in drug development.

Core Molecular Profile

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a derivative of pyridinone, a heterocyclic
scaffold prevalent in many biologically active molecules[1]. The presence of both a hydrogen
bond acceptor (the carbonyl oxygen) and a reactive hydroxyl group makes it a versatile
intermediate for further chemical modification.
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Chemical Identity

A clear identification of the molecule is critical for regulatory compliance, procurement, and
literature searches. The key identifiers are summarized below.

Identifier Value Source

5-(hydroxymethyl)-1-
IUPAC Name (hy y ) Y [1]
methylpyridin-2-one

CAS Number 27330-18-3 [2][3]
Molecular Formula C7H9NO2 [1][2]
Canonical SMILES CN1C=C(C=CC1=0)CO [1112]
InChi Key JTHPCDBYSXVGFM- (]

UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, solubility,
and potential for formulation.

Property Value Source
Molecular Weight 139.15 g/mol [11[2]
MDL Number MFCD17015927 [2]

N Sealed in a dry environment at
Storage Conditions [2]
room temperature.

Structural Elucidation

The molecule's structure is foundational to its chemical behavior and biological activity.

Caption: 2D Chemical Structure of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one.

Synthesis and Purification
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While multiple synthetic routes may be conceived, a robust and scalable synthesis is
paramount for drug development. The following proposed synthesis is based on established
chemical transformations for related pyridinone structures[4].

Rationale for Synthetic Strategy

The proposed workflow involves a two-step process starting from the commercially available 5-
(hydroxymethyl)pyridin-2(1H)-one. This strategy is chosen for its efficiency and high-yield
potential. The first step is a nucleophilic substitution at the nitrogen atom, a common and well-
understood reaction for pyridinone rings.

» N-Methylation: The nitrogen on the pyridinone ring is deprotonated by a suitable base, such
as sodium hydride (NaH), to form a nucleophilic anion. This anion then reacts with an
electrophilic methylating agent, like methyl iodide (CHsl), to form the final product. This
method is direct and generally provides good yields for N-alkylation of pyridinones.

Proposed Synthetic Workflow
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Reagents:
1. Sodium Hydride (NaH)
2. Methyl lodide (CH3I)
Solvent: Anhydrous THF

Start: 5-(hydroxymethyl)pyridin-2(1H)-one
(CAS: 109205-68-7)

Deprotonation

(N-Methylation Reaction)

Quenching
Aqueous Workup
& Solvent Extraction
Purification via
Column Chromatography

Isolation

Alkylation

Final Product:
5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-

one.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis and purification yield a
product whose identity can be confirmed by the analytical methods described in Section 3.

¢ Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon
atmosphere, add 5-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq). Dissolve the starting material
in anhydrous tetrahydrofuran (THF).
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» Deprotonation: Cool the solution to O °C using an ice bath. Add sodium hydride (1.1 eq, 60%
dispersion in mineral oil) portion-wise. Causality Note: Slow addition is crucial to control the
exothermic reaction and hydrogen gas evolution. The 0 °C temperature prevents side
reactions.

o Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.2 eq) dropwise via
syringe. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

e Reaction Quenching: Carefully quench the reaction by slowly adding saturated aqueous
ammonium chloride (NH4ClI) solution at 0 °C. Trustworthiness Note: This step safely
neutralizes any unreacted sodium hydride.

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0Oa4),
and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or
solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in
hexanes to isolate the pure product.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and stability of the
synthesized compound.
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Expected Key
Method Purpose o
Characteristics

Signals for the N-methyl group

) ) (~3.5 ppm), the hydroxymethyl
Structural confirmation and o
1H NMR ) ) CHz (~4.5 ppm), and distinct
proton environment mapping. i . "
aromatic protons on the

pyridinone ring.

A peak for the carbonyl carbon
(~160-170 ppm), N-methyl

carbon, hydroxymethyl carbon,

13C NMR Carbon skeleton confirmation.

and aromatic carbons.

A molecular ion peak [M+H]*
] i ] corresponding to the exact
Mass Spec (MS) Molecular weight confirmation.
mass of the compound (139.15

Da).

Characteristic peaks for O-H
stretch (broad, ~3300 cm™1),
C=0 stretch (~1650 cm~1), and
C-H stretches.

Infrared (IR) Functional group identification.

A single major peak indicating
) >95% purity, with retention
HPLC Purity assessment. )
time dependent on the column

and mobile phase used.

Applications in Drug Discovery and Development
The Pyridinone Scaffold in Medicinal Chemistry

The pyridinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-
approved drugs. Its ability to engage in various non-covalent interactions makes it an excellent
core for designing enzyme inhibitors and receptor modulators.

Case Study: A Structural Analogue to the Pirfenidone
Precursor
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The compound 5-Methylpyridin-2(1H)-one is a key intermediate in the synthesis of Pirfenidone,
an anti-fibrotic drug[4]. Pirfenidone is used to treat idiopathic pulmonary fibrosis by modulating
key signaling pathways involved in fibrosis. The structural similarity of 5-(Hydroxymethyl)-1-
methylpyridin-2(1H)-one to this precursor suggests that it could serve as a valuable starting
point for developing new anti-fibrotic agents or other therapeutics. The hydroxymethyl group
offers a reactive handle for creating a library of derivatives with potentially improved potency,
selectivity, or pharmacokinetic properties.

Potential Biological Relevance: Modulating Fibrotic
Pathways

Derivatives of pyridinone, such as Pirfenidone, are known to exert their effects by
downregulating pro-fibrotic mediators like Transforming Growth Factor-beta (TGF-3) and Tumor
Necrosis Factor-alpha (TNF-a). It is plausible that novel compounds synthesized from 5-
(Hydroxymethyl)-1-methylpyridin-2(1H)-one could interact with similar pathways.

Potential Therapeutic Target
Pyridinone Derivatives
(e.q., from 5-HMP)

Inhibition

(TGF-B Signaling)
(Smad2/3 Phosphorylatior)

Collagen Deposition
& Fibrosis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b3021862
https://www.benchchem.com/product/b1525758?utm_src=pdf-body
https://www.benchchem.com/product/b1525758?utm_src=pdf-body
https://www.benchchem.com/product/b1525758?utm_src=pdf-body
https://www.benchchem.com/product/b1525758?utm_src=pdf-body
https://www.benchchem.com/product/b1525758?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Hypothetical modulation of the TGF-3 pathway by pyridinone-based compounds.

Safety and Handling

Based on available data for the compound, appropriate safety measures should be taken
during handling.

GHS Statement

Hazard Class Description Source
Code
o Harmful if swallowed
Acute Toxicity H302, H332 . [2]
or if inhaled.
Skin Irritation H315 Causes skin irritation. [2]
o Causes serious eye
Eye Irritation H319, H320 S [2]
irritation.

. . May cause respiratory
Respiratory Irritation H335 . [2]
irritation.

Recommended Handling Procedures:
e Use in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Avoid inhalation of dust or vapors.

e Prevent contact with skin and eyes.

Conclusion

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a promising heterocyclic compound with
significant potential as a versatile building block in drug discovery. Its straightforward synthesis,
combined with the proven therapeutic relevance of the pyridinone scaffold, makes it an
attractive starting point for developing novel therapeutics. Further investigation into its
biological activity and the exploration of its synthetic utility are warranted to fully unlock its
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potential in medicinal chemistry. This guide provides the foundational knowledge for
researchers to confidently procure, synthesize, and utilize this compound in their research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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